molecular formula C16H12O3 B6416437 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester CAS No. 860215-06-1

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester

Cat. No.: B6416437
CAS No.: 860215-06-1
M. Wt: 252.26 g/mol
InChI Key: YHFIZVLBMLLGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester is a chemical compound with the linear formula C16H12O3 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with a carboxylic acid ethyl ester group attached to the 2-position and an oxo group at the 9-position .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorene backbone with an oxo group at the 9-position and a carboxylic acid ethyl ester group at the 2-position . The presence of these functional groups may influence the compound’s reactivity and properties .

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester is not well-studied, as it is a specialty chemical used in research . Its reactivity and interactions with other substances would likely depend on the specific context and conditions .

Future Directions

The future directions for research and applications of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester are not clear from the available literature. It is a specialty chemical used in research , and its future use may depend on the results of these studies and the development of new synthetic methods or applications .

Properties

IUPAC Name

ethyl 9-oxofluorene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-2-19-16(18)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFIZVLBMLLGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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